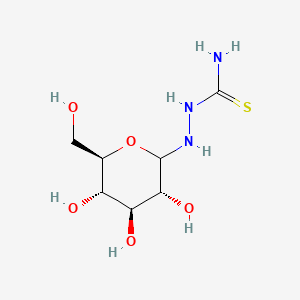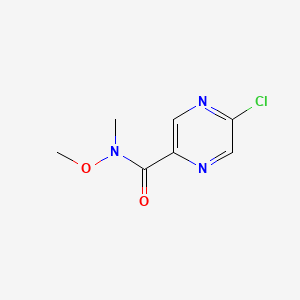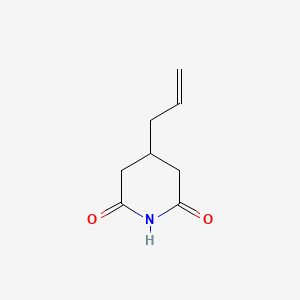
N7-(2-Hydroxyethyl-d4)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N7-(2-Hydroxyethyl-d4)adenine is a deuterium-labeled derivative of N7-(2-Hydroxyethyl)adenine. It is a stable isotope-labeled compound used in various scientific research applications. The compound has a molecular formula of C7H5D4N5O and a molecular weight of 183.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl-d4)adenine typically involves the incorporation of deuterium into the hydroxyethyl group of adenine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N7-(2-Hydroxyethyl-d4)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent adenine derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of adenine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N7-(2-Hydroxyethyl-d4)adenine is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated compounds in biological systems.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N7-(2-Hydroxyethyl-d4)adenine involves its incorporation into biochemical pathways where it acts as a stable isotope tracer. The deuterium atoms in the compound provide a distinct signal in analytical techniques, allowing researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved include nucleic acid synthesis and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N7-(2-Hydroxyethyl)adenine: The non-deuterated form of the compound.
N7-(2-Hydroxyethyl-d3)adenine: A similar compound with three deuterium atoms instead of four.
N7-(2-Hydroxyethyl-d5)adenine: A variant with five deuterium atoms
Uniqueness
N7-(2-Hydroxyethyl-d4)adenine is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of four deuterium atoms enhances its stability and allows for precise tracking in metabolic and pharmacokinetic studies .
Properties
CAS No. |
1246818-44-9 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
183.207 |
IUPAC Name |
2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |
InChI Key |
XOMKQMGJBJAMCE-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N(C=N2)CCO |
Synonyms |
6-Amino-7H-purine-7-ethanol-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid](/img/structure/B587154.png)

![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)


![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)
